Isovaleric Acid-d9

描述

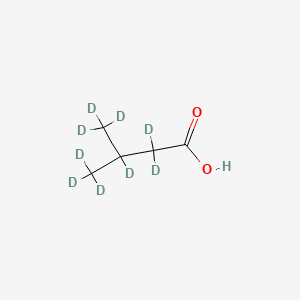

Isovaleric Acid-d9, also known as 3-Methylbutyric-d9 acid, is a deuterated form of isovaleric acid. It is a branched-chain alkyl carboxylic acid with the chemical formula C5D9HO2. The compound is often used in scientific research due to its unique isotopic properties, which make it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

准备方法

Synthetic Routes and Reaction Conditions: Isovaleric Acid-d9 can be synthesized through the deuteration of isovaleric acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic hydrogenation of isovaleric acid in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

化学反应分析

Types of Reactions: Isovaleric Acid-d9 undergoes typical carboxylic acid reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Esters, amides, and other derivatives.

科学研究应用

Measurement of Short-Chain Fatty Acids

Isovaleric Acid-d9 plays a significant role in the quantitative analysis of SCFAs in biological samples. A high-throughput assay developed for measuring SCFAs, including this compound, utilizes liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS). This method allows for the precise quantification of SCFAs in serum and other biofluids, facilitating their use as clinical biomarkers for various diseases, including chronic kidney disease (CKD) and end-stage kidney disease (ESKD) .

Table 1: Calibration and Performance Metrics for SCFA Assay

| Analyte | LLOD (ng/mL) | Calibration Range (ng/mL) | r² Value |

|---|---|---|---|

| Acetic Acid | 28.6 | 40–8000 | ≥ 0.993 |

| Propionic Acid | 20.5 | 40–8000 | ≥ 0.993 |

| Isobutyric Acid | 17.3 | 40–8000 | ≥ 0.993 |

| This compound | 17.3 | 40–8000 | ≥ 0.993 |

| Butyric Acid | 12.3 | 40–8000 | ≥ 0.993 |

This assay demonstrated that patients with CKD had altered levels of this compound compared to healthy controls, indicating its potential as a biomarker for kidney function assessment .

Effects on Intraocular Pressure

Recent studies have indicated that valeric acids, including this compound, can penetrate ocular tissues and affect intraocular pressure (IOP). In experimental models, administration of deuterated valeric acid resulted in significant reductions in IOP without influencing blood pressure . This finding suggests potential therapeutic applications in managing conditions such as glaucoma.

Metabolic Studies

This compound serves as an important tool in metabolic research, particularly regarding the gut-brain axis and the role of SCFAs in metabolic health. Its use as a tracer allows researchers to track metabolic pathways involving SCFAs and their impact on host physiology.

Gut Microbiota Interactions

Studies have shown that SCFAs like this compound are crucial mediators between gut microbiota and host metabolism. They influence energy homeostasis, inflammation, and even neurological functions by modulating signaling pathways .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as an internal standard for the quantification of SCFAs in complex biological matrices. Its distinct mass allows for improved accuracy in mass spectrometric analyses, aiding in the development of robust methods for SCFA quantification.

Table 2: Comparison of Analytical Techniques for SCFA Measurement

| Technique | Sensitivity | Specificity | Throughput |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High | Very High | Moderate |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Moderate | High | High |

作用机制

The mechanism of action of Isovaleric Acid-d9 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a metabolic tracer, allowing researchers to study the dynamics of metabolic processes. It is known to interact with enzymes involved in fatty acid metabolism, such as aspartate aminotransferase and pseudomonalisin, influencing their activity and providing insights into metabolic regulation .

相似化合物的比较

Isovaleric Acid: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent.

Valeric Acid: A straight-chain carboxylic acid with similar chemical properties but different structural features.

Butyric Acid: A shorter-chain carboxylic acid with distinct odor and applications

Uniqueness: Isovaleric Acid-d9 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral features that help in the precise analysis of chemical structures and dynamics .

生物活性

Isovaleric acid-d9 (IVA-d9) is a deuterated form of isovaleric acid, a naturally occurring branched-chain fatty acid. This compound has garnered attention in various fields of research, particularly for its biological activities and implications in metabolic processes, plant growth regulation, and potential therapeutic applications. This article reviews the biological activity of IVA-d9, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 111.19 g/mol |

| CAS Number | 344298-81-3 |

| Purity | 98% |

IVA-d9 is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for more precise tracking in metabolic studies.

1. Metabolism and Physiological Effects

Isovaleric acid, including its deuterated form, plays a crucial role in human metabolism as it is an intermediate in the catabolism of branched-chain amino acids (BCAAs). The metabolism of BCAAs is essential for energy production and maintaining muscle mass. Elevated levels of isovaleric acid can lead to metabolic disorders such as isovaleric acidemia, which is characterized by neurological symptoms due to toxic accumulation .

2. Impact on Gut Microbiota

IVA-d9 has been studied for its effects on gut microbiota composition and function. Short-chain fatty acids (SCFAs), including isovaleric acid, are produced through the fermentation of dietary fibers by gut bacteria. These SCFAs play significant roles in modulating gut health, influencing inflammation, and regulating immune responses . Research indicates that dietary intake of SCFAs can improve metabolic health by enhancing insulin sensitivity and reducing adiposity .

Plant Growth Regulation

Recent studies have demonstrated that IVA-d9 acts as a volatile organic compound (VOC) that influences plant growth. In a model using Arabidopsis thaliana, it was observed that exposure to bacterial volatile compounds, including IVA, inhibited seedling growth. This suggests that IVA-d9 may serve as a signaling molecule in plant-microbe interactions, potentially regulating growth under specific environmental conditions .

Case Study 1: Gut Microbiota Modulation

A study conducted by Shimizu et al. (2019) explored how dietary SCFAs, including isovaleric acid, affect metabolic parameters in humans. The results showed that higher intake of SCFAs correlated with improved insulin sensitivity and lower levels of inflammatory markers among participants .

Case Study 2: Plant Interaction

In another investigation, Bacillus spp. were found to release IVA as a component of their volatile profile that alters the growth patterns of Arabidopsis seedlings. The study highlighted the potential use of IVA-d9 in agricultural applications to manage plant growth through microbial interactions .

属性

IUPAC Name |

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。